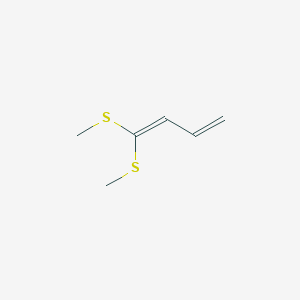![molecular formula C22H22O7 B14480704 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one CAS No. 70460-27-4](/img/structure/B14480704.png)
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This particular compound is characterized by its tetramethoxy substitution on the chromenone core and a prop-2-en-1-yloxy group attached to the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available flavonoid precursors.
Methoxylation: The flavonoid core undergoes methoxylation to introduce methoxy groups at positions 5, 6, 7, and 8.
Allylation: The phenyl ring is then functionalized with a prop-2-en-1-yloxy group through an allylation reaction.
Cyclization: The final step involves cyclization to form the chromenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoid derivatives.
科学的研究の応用
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
作用機序
The mechanism of action of 5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetramethoxyflavone: Similar structure but lacks the prop-2-en-1-yloxy group.
Nobiletin: A polymethoxyflavone with six methoxy groups, known for its strong anticancer activity.
Tangeretin: Another polymethoxyflavone with five methoxy groups, also exhibiting anticancer properties.
Uniqueness
5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and reactivity compared to other flavonoids. The presence of the prop-2-en-1-yloxy group may enhance its lipophilicity and cellular uptake, potentially increasing its bioavailability and efficacy .
特性
CAS番号 |
70460-27-4 |
|---|---|
分子式 |
C22H22O7 |
分子量 |
398.4 g/mol |
IUPAC名 |
5,6,7,8-tetramethoxy-2-(4-prop-2-enoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H22O7/c1-6-11-28-14-9-7-13(8-10-14)16-12-15(23)17-18(24-2)20(25-3)22(27-5)21(26-4)19(17)29-16/h6-10,12H,1,11H2,2-5H3 |
InChIキー |
GOZRVUXHKQNGTD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OCC=C)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


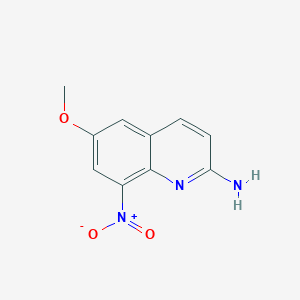
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
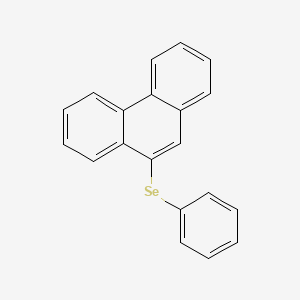
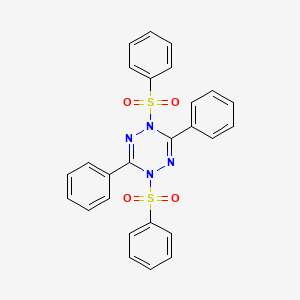
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
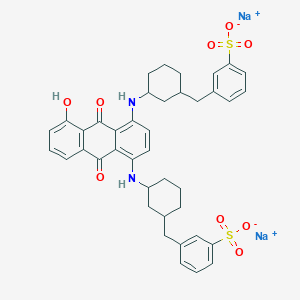
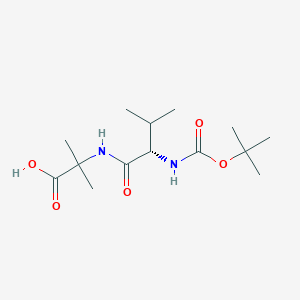
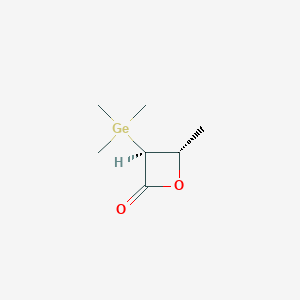
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
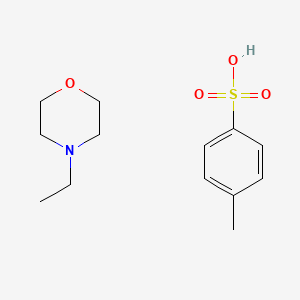
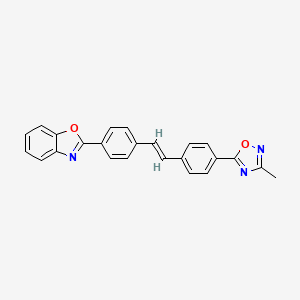
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
